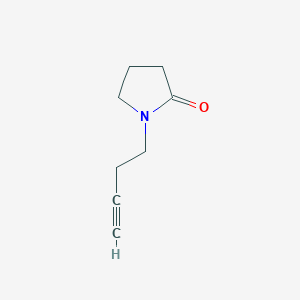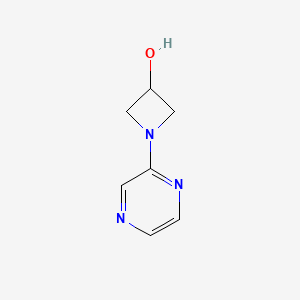
1-(Pyrazin-2-yl)azetidin-3-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
A study by Ayyash and Habeeb (2019) detailed the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, showcasing their antimicrobial properties. The compounds synthesized exhibited significant antibacterial and antifungal activities, suggesting their potential as leads for the development of new antimicrobial agents. These compounds were obtained through a series of chemical reactions starting from pyrazine-2,3-dicarboxylic acid, leading to new Schiff bases, which were then converted to the desired 2-azetidinones. The structural assignments of these compounds were confirmed through various spectroscopic analyses (A. Ayyash & H. Q. A. Habeeb, 2019).
Antimicrobial Activity of Azetidin-2-one Containing Derivatives
Shailesh et al. (2012) reported the synthesis of azetidin-2-one containing pyrazoline derivatives and their subsequent evaluation for antimicrobial activity. These compounds were prepared by reacting 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one with 99% hydrazine hydrate. Their antimicrobial potency was assessed through broth dilution methods, indicating their efficacy against various bacterial and fungal strains (H. S. Shailesh, S. Pankaj, & Patel Amr, 2012).
Insilico Designing for Anti-Microbial Activity
Behera.S. et al. (2014) engaged in insilico designing of Pyrazol-1-Yl Azetidin-2-One derivatives to explore their potential in inhibiting microbial target proteins such as those found in E.coli, S.a., S.typhi, and cyclooxygenase. Their study indicated that certain compounds possess drug-like properties and could serve as effective antimicrobial agents. This approach highlights the importance of computational methods in predicting the biological activities of novel compounds before synthesis (M. Behera.S. et al., 2014).
Antidiabetic and Renoprotective Activities
A study by Abeed et al. (2017) synthesized new benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety. These compounds were evaluated for their antihyperglycemic and renoprotective activities, with some displaying significant efficacy. This research highlights the potential of such derivatives in the treatment of diabetes and kidney-related disorders, showcasing the versatility of azetidin-2-ones in medicinal chemistry (A. A. O. Abeed, M. Youssef, & R. Hegazy, 2017).
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-3-8-1-2-9-7/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQATYFFJHOAZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)



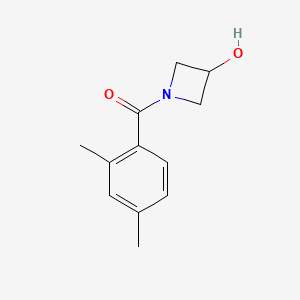

![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
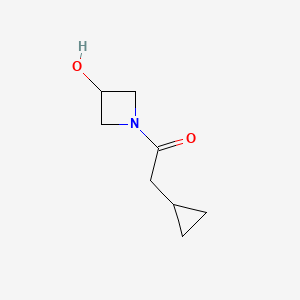
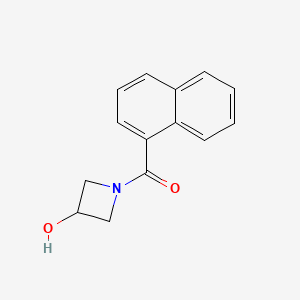
![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)
![2-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468852.png)


